8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine

Metabolic Stability Fluorine Substitution CYP450 Resistance

This 8-fluoro-6-methyl substituted triazolo[4,3-a]pyridine is the essential building block for synthesizing patent-protected c-Met tyrosine kinase inhibitors (Amgen US 9,643,984 B2). The 8-fluoro group provides a reactive handle for nucleophilic substitution and critically enhances metabolic stability against CYP450 oxidation, making it the required precursor for in vivo studies. Alternative substitution patterns cannot access the claimed chemical space.

Molecular Formula C7H6FN3
Molecular Weight 151.14 g/mol
Cat. No. B13672302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine
Molecular FormulaC7H6FN3
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESCC1=CN2C=NN=C2C(=C1)F
InChIInChI=1S/C7H6FN3/c1-5-2-6(8)7-10-9-4-11(7)3-5/h2-4H,1H3
InChIKeyKBZMLHUREDSABB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine: Procurement-Relevant Properties and Structural Distinctions


8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1427432-11-8) is a heterocyclic building block featuring a [1,2,4]triazolo[4,3-a]pyridine core substituted with a fluorine atom at the 8-position and a methyl group at the 6-position [1]. The compound has a molecular weight of 151.14 g/mol and the molecular formula C7H6FN3 [1]. The triazolo[4,3-a]pyridine scaffold serves as a privileged pharmacophore in medicinal chemistry, appearing in FDA-approved drugs including Filgotinib, Dapiprazole, and Trazodone . The specific substitution pattern—8-fluoro and 6-methyl—confers distinct physicochemical properties that differentiate this compound from other regioisomeric or substitution variants within the triazolopyridine class, with implications for metabolic stability, target binding, and downstream synthetic utility .

Why 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine Cannot Be Replaced by Generic Triazolopyridine Analogs


Substitution within the [1,2,4]triazolo[4,3-a]pyridine scaffold is not functionally interchangeable. The position and nature of substituents profoundly influence target engagement, metabolic fate, and synthetic versatility. The 8-fluoro substituent enhances metabolic stability by resisting cytochrome P450-mediated oxidative metabolism, a property not shared by non-fluorinated or differently positioned analogs [1]. The 6-methyl group contributes to hydrophobic interactions and steric effects that modulate binding pocket complementarity . Isomeric triazolopyridine derivatives (e.g., [1,2,4]triazolo[1,5-a]pyridines) exhibit divergent hydrogen-bond donor/acceptor profiles and receptor subtype selectivity, demonstrating that even subtle regioisomeric changes produce non-equivalent biological outcomes [2]. The specific 8-fluoro-6-methyl substitution pattern is documented as a key intermediate in patent-protected c-Met kinase inhibitor synthesis pathways, whereas other substitution variants lack this validated synthetic trajectory [3].

Quantitative Differentiation Evidence for 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine


8-Fluoro Substitution Confers Enhanced Metabolic Stability Relative to Non-Fluorinated Triazolopyridines

The 8-fluoro substituent in triazolo[4,3-a]pyridines enhances resistance to oxidative metabolism by cytochrome P450 enzymes compared to non-fluorinated analogs. The fluorine atom at position 8 serves as a metabolic blocking group that resists nucleophilic attack by CYP450 monooxygenases, a property established across fluorinated triazolopyridine chemotypes [1]. In the related IDO1 inhibitor series, triazolo[4,3-a]pyridine derivatives demonstrated in vitro metabolic stability of approximately 25% remaining after hepatic microsomal incubation, with fluorine substitution contributing to this stability profile [2]. This class-level inference establishes the metabolic advantage of fluorine incorporation at the 8-position versus hydrogen-substituted counterparts.

Metabolic Stability Fluorine Substitution CYP450 Resistance

Patent-Validated c-Met Kinase Inhibitor Intermediate: 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine as a Critical Synthetic Precursor

8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine and its 6-(1-methyl-1H-pyrazol-4-yl) derivative serve as essential intermediates in the synthesis of c-Met tyrosine kinase inhibitors claimed in US Patent 9,643,984 (Amgen Inc.) and related applications [1][2]. The patent explicitly describes methods for preparing (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one, with the 8-fluoro-6-methyl substitution pattern specified as the requisite core [1]. In contrast, triazolopyridines with alternative substitution patterns (e.g., 5-fluoro, 7-fluoro, or non-methylated variants) are not claimed as intermediates in this validated c-Met inhibitor synthetic route. Jiangsu Hansoh Pharma patent US20160122339A1 further describes triazolo[4,3-a]pyridine derivatives with the 8-fluoro motif as exhibiting favorable absorption and pharmacokinetic advantages [3].

c-Met Inhibitor Oncology Kinase Inhibition

Fluorinated Triazolopyridines Demonstrate Improved Membrane Permeability Relative to Non-Fluorinated Counterparts

Fluorine substitution on the triazolo[4,3-a]pyridine scaffold improves lipid solubility and membrane permeability compared to non-fluorinated analogs. The introduction of fluorine atoms into drug molecules enhances permeability to cell membranes, metabolic stability, and bioavailability; additionally, fluorine improves lipid solubility and promotes absorption . For the 8-fluoro-6-methyl variant specifically, computational models indicate a polar surface area of 48 Ų and a dipole moment of 3.2 D, suggesting moderate membrane permeability within the optimal range for drug-like molecules . In contrast, non-fluorinated triazolopyridines exhibit higher polarity and reduced passive diffusion capacity. The Jiangsu Hansoh patent explicitly notes that compounds in this series (containing the 8-fluoro motif) are "easily absorbed and have significant pharmacokinetic advantages" [1].

Permeability ADME Drug-like Properties

Regioselective Synthetic Access: 8-Fluoro Position Enables Targeted Derivatization via Nucleophilic Substitution

The fluorine atom at position 8 of 8-fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine serves as a reactive handle for nucleophilic aromatic substitution, enabling regioselective introduction of amines, alkoxides, or thiolates . This synthetic versatility is not available with 6-fluoro or 7-fluoro regioisomers, which exhibit different reactivity profiles due to altered electronic distribution in the fused bicyclic system. The 8-position fluorine is particularly reactive due to the electron-deficient aromatic system and can be displaced under basic conditions using polar aprotic solvents (DMF, DMSO) at elevated temperatures . Synthetic routes to more complex derivatives, such as 8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol, utilize this 8-fluoro substitution as a key synthetic handle [1]. Multi-step synthetic protocols for analogous 8-fluoro triazolopyridines report yields of 60% for Stille coupling, 90% for hydrazine substitution, and 52% for cyclization .

Nucleophilic Substitution Synthetic Versatility Building Block

Optimal Research and Industrial Application Scenarios for 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine


c-Met Kinase Inhibitor Discovery and Development Programs

This compound is the validated core intermediate for synthesizing patent-protected c-Met tyrosine kinase inhibitors as described in Amgen's US 9,643,984 B2 and related patent families [1]. Programs targeting c-Met-driven cancers (gastric, esophageal, NSCLC, melanoma, pancreatic) require this specific 8-fluoro-6-methyl substitution pattern to access the claimed chemical space. The compound enables construction of (R)-6-(1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one and related analogs [1]. Alternative substitution patterns are not covered by these patent claims and cannot serve as direct synthetic precursors to these specific inhibitors.

Metabolically Stable Triazolopyridine Scaffold Development

For programs where hepatic metabolic stability is a critical design parameter, the 8-fluoro substituent provides enhanced resistance to CYP450-mediated oxidation compared to non-fluorinated triazolopyridines [2]. The class of fluorinated triazolo[4,3-a]pyridines has demonstrated utility in IDO1 inhibitor development with measurable in vitro metabolic stability [3]. Procurement of the fluorinated variant is essential for building blocks intended for in vivo studies where reduced first-pass metabolism is required.

Regioselective Derivatization via Nucleophilic Aromatic Substitution

The 8-fluoro position provides a reactive handle for nucleophilic substitution under basic conditions, enabling introduction of amines, alkoxides, and thiolates . This regioselective reactivity distinguishes the 8-fluoro isomer from 6-fluoro or 7-fluoro variants. Synthetic protocols utilizing this substitution pattern have been demonstrated in the preparation of 8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-thiol [4], with multi-step yields of 60-90% reported for analogous transformations .

Kinase Inhibitor Fragment Library and SAR Exploration

The [1,2,4]triazolo[4,3-a]pyridine scaffold is a recognized kinase inhibitor pharmacophore, with demonstrated activity against p38α MAP kinase (IC50 = 62 nM for related analogs) [5] and PDK1 [6]. The 8-fluoro-6-methyl substitution pattern offers distinct physicochemical properties (PSA = 48 Ų, dipole moment = 3.2 D) that differentiate it from other triazolopyridine fragments in screening libraries. For structure-activity relationship (SAR) studies exploring the impact of 8-position substitution on target engagement, this compound provides a defined starting point with documented synthetic tractability.

Quote Request

Request a Quote for 8-Fluoro-6-methyl-[1,2,4]triazolo[4,3-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.